![molecular formula C10H11ClO B14604665 2-[2-(2-Chlorophenyl)ethyl]oxirane CAS No. 59363-15-4](/img/structure/B14604665.png)
2-[2-(2-Chlorophenyl)ethyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Chlorophenyl)ethyl]oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The presence of the 2-chlorophenyl group attached to the ethyl chain makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chlorophenyl)ethyl]oxirane typically involves the reaction of a chlorophenyl ethyl precursor with an epoxidizing agent. One common method includes the reaction of 2-(2-chlorophenyl)ethanol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and solvents are carefully selected to minimize by-products and maximize the yield of the desired compound .
化学反応の分析
Types of Reactions
2-[2-(2-Chlorophenyl)ethyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly strained and can be opened by nucleophiles, leading to the formation of different substituted products.
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used to open the oxirane ring.
Oxidizing Agents: Peracids, such as m-CPBA, are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Diols: Formed by the oxidation of the oxirane ring.
Alcohols: Produced by the reduction of the oxirane ring.
Substituted Derivatives: Result from nucleophilic substitution reactions.
科学的研究の応用
2-[2-(2-Chlorophenyl)ethyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-(2-Chlorophenyl)ethyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows the compound to interact with proteins, enzymes, and other biomolecules, potentially leading to biological effects .
類似化合物との比較
Similar Compounds
- 2-[2-(4-Chlorophenyl)ethyl]oxirane
- 2-[2-(2-Fluorophenyl)ethyl]oxirane
- 2-[2-(2-Bromophenyl)ethyl]oxirane
Uniqueness
2-[2-(2-Chlorophenyl)ethyl]oxirane is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and physical properties.
特性
CAS番号 |
59363-15-4 |
|---|---|
分子式 |
C10H11ClO |
分子量 |
182.64 g/mol |
IUPAC名 |
2-[2-(2-chlorophenyl)ethyl]oxirane |
InChI |
InChI=1S/C10H11ClO/c11-10-4-2-1-3-8(10)5-6-9-7-12-9/h1-4,9H,5-7H2 |
InChIキー |
IWZVODRTLHMZFE-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CCC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
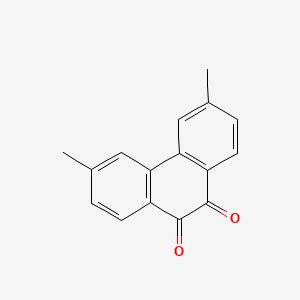
![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
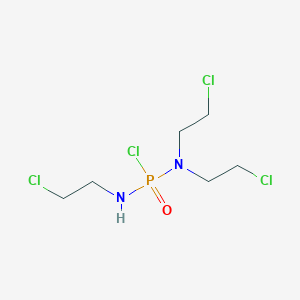


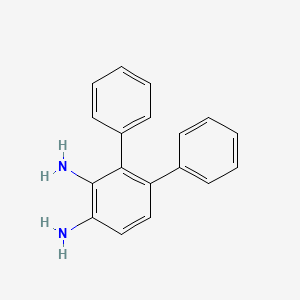
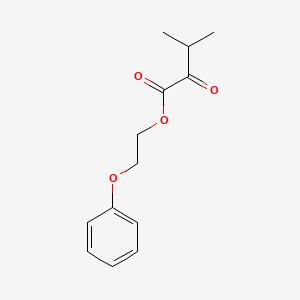
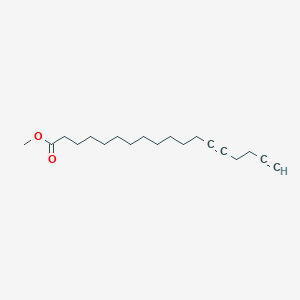

![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
